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Compound Name: Arvanil
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Arvanil: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arvanil, with CAS Number 128007-31-8, is a synthetic hybrid molecule that combines the
structural features of capsaicin, the pungent component of chili peppers, and anandamide, an
endogenous cannabinoid. This unique structure confers upon Arvanil a complex
pharmacological profile, primarily characterized by its activity as an agonist at both the transient
receptor potential vanilloid 1 (TRPV1) and the cannabinoid type 1 (CB1) receptors.[1][2][3]
Additionally, Arvanil has been shown to inhibit the anandamide membrane transporter (AMT),
thereby potentiating the effects of endogenous cannabinoids.[1][4] Emerging research also
points towards receptor-independent mechanisms of action, including the induction of
apoptosis and ferroptosis in cancer cells. This technical guide provides an in-depth overview of
the chemical properties, pharmacological activities, and key experimental methodologies used
to study Arvanil.

Chemical Properties

Arvanil, chemically known as N-[(4-hydroxy-3-methoxyphenyl)methyl]-57,82,117,14Z-
eicosatetraenamide, is a lipophilic molecule. While specific experimental data for its melting
point, boiling point, and pKa are not readily available in the literature, its structural similarity to
capsaicin and anandamide suggests it exists as a viscous oil or a low-melting solid at room
temperature.
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hvsicochemical

Property Value Source
CAS Number 128007-31-8

Molecular Formula C2sH41NOs

Molecular Weight 439.6 g/mol

) A solution in ethanol; Slightly
Physical State

yellow oll
UV Lambda Max 229, 281 nm
Solubility Data
Solvent Solubility Source
0.1M Naz2COs 1 mg/mL
DMF 15 mg/mL
DMSO 13 mg/mL
Ethanol 31 mg/mL

Pharmacological Properties and Mechanism of
Action

Arvanil's pharmacological effects are multifaceted, stemming from its interactions with multiple
cellular targets.

Receptor-Dependent Mechanisms

Arvanil's primary mechanism of action involves the activation of TRPV1 and CB1 receptors.

o TRPV1 Receptor Agonism: As a potent TRPV1 agonist, Arvanil mimics the effects of
capsaicin, leading to the opening of this non-selective cation channel and subsequent influx
of calcium ions. This action is responsible for its analgesic properties, which are mediated
through desensitization of sensory neurons upon prolonged exposure.
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» CB1 Receptor Agonism: Arvanil also acts as an agonist at CB1 receptors, though generally
with lower potency compared to its TRPV1 activity. This interaction contributes to its
cannabimimetic effects, including analgesia and potential psychoactive properties.

Enzyme and Transporter Inhibition

o Anandamide Membrane Transporter (AMT) Inhibition: Arvanil is a potent inhibitor of the
anandamide membrane transporter, which is responsible for the reuptake of anandamide
from the synaptic cleft. By blocking AMT, Arvanil increases the extracellular concentration
and duration of action of anandamide and other endocannabinoids.

o Fatty Acid Amide Hydrolase (FAAH) Inhibition: Some studies suggest that Arvanil can also
inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the
intracellular degradation of anandamide. However, its activity as a direct FAAH inhibitor is
considered weaker compared to its effects on TRPV1 and AMT.

Receptor-independent Mechanisms

Recent studies have unveiled that Arvanil can induce programmed cell death in certain cancer
cell lines through pathways independent of TRPV1 and CB1 receptors.

¢ Apoptosis Induction: In Jurkat T-cell lymphoma, Arvanil induces apoptosis through a
FADD/caspase-8-dependent pathway.

o Ferroptosis Induction: In hepatocellular carcinoma, Arvanil has been shown to induce
ferroptosis by binding to the mitochondrial calcium uptake protein 1 (MICU1), leading to
mitochondrial calcium overload and oxidative stress.

Biological Activity Data
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Target Action Value Species Assay Source
CB1 ) ) 0.25-0.52 Radioligand
Agonist (Ki) Rat o
Receptor UM Binding
TRPV1 Agonist
<10 nM Mouse "Tetrad" Test
Receptor (ECso)
Anandamide
Membrane Inhibitor N Anandamide
3.6 uM Not Specified
Transporter (ICs0) Uptake
(AMT)
Fatty Acid
Amide Inhibitor ~2.0 uM » FAAH Activity
Not Specified
Hydrolase (ICs0) (Urea analog) Assay
(FAAH)
o Mouse/Rat Whole-cell
L-type Caz+ Inhibitor )
2 uM Hybrid Cell Voltage
Current (ICs0) )
Line Clamp
Melanoma
Cell Lines
Proliferation
(A375, SK- o ~10-20
Inhibitor Human MTT Assay
MEL 28, pg/mL
(ICs0)
FM55P,
FM55M2)

Signaling Pathways
Receptor-Mediated Signaling

Arvanil's activation of CB1 and TRPV1 receptors initiates distinct intracellular signaling

cascades.
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Arvanil's dual agonism on CB1 and TRPV1 receptors.

Receptor-Iindependent Apoptotic Pathway

In certain cancer cells, Arvanil can trigger apoptosis independently of its canonical receptor
targets.
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Arvanil-induced FADD-mediated apoptosis.

Experimental Protocols
In Vitro Assays

A variety of in vitro assays are employed to characterize the pharmacological profile of Arvanil.
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This assay determines the binding affinity (Ki) of Arvanil for the CB1 receptor.

Methodology:

o Membrane Preparation: Membranes from cells or tissues expressing CB1 receptors are
prepared by homogenization and centrifugation.

 Incubation: A fixed concentration of a radiolabeled CB1 ligand (e.g., [3H]CP55,940) is
incubated with the membrane preparation in the presence of varying concentrations of
Arvanil.

e Separation: Bound and free radioligand are separated by rapid filtration through glass fiber
filters.

o Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

o Data Analysis: The concentration of Arvanil that inhibits 50% of the specific binding of the
radioligand (ICso) is determined. The Ki value is then calculated using the Cheng-Prusoff
equation.

This assay measures the ability of Arvanil to activate TRPV1 channels by monitoring changes
in intracellular calcium concentration.

Methodology:

o Cell Culture: Cells stably or transiently expressing TRPV1 (e.g., HEK293 cells) are cultured
on glass coverslips.

e Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or
Fluo-4 AM).

» Stimulation: A baseline fluorescence is recorded before the addition of varying
concentrations of Arvanil.

o Detection: Changes in fluorescence intensity, corresponding to changes in intracellular
calcium levels, are monitored using a fluorescence microscope or a plate reader.
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o Data Analysis: The concentration of Arvanil that produces 50% of the maximal response
(ECso) is determined from the dose-response curve.

This assay assesses the inhibitory effect of Arvanil on the cellular uptake of anandamide.
Methodology:

e Cell Culture: Cells known to exhibit anandamide uptake (e.g., neuroblastoma or astrocytoma
cells) are cultured.

 Incubation: Cells are pre-incubated with varying concentrations of Arvanil before the
addition of radiolabeled anandamide (e.qg., [**Clanandamide).

o Uptake: The uptake of radiolabeled anandamide is allowed to proceed for a short period.

o Separation and Lysis: The incubation is stopped, and cells are washed to remove
extracellular radiolabel. The cells are then lysed.

o Detection: The amount of radioactivity inside the cells is quantified by scintillation counting.

o Data Analysis: The concentration of Arvanil that inhibits 50% of anandamide uptake (ICso) is
calculated.

In Vivo Assays

This is a classic behavioral assay to evaluate the analgesic effects of compounds in rodents.
Methodology:
e Acclimatization: Animals (mice or rats) are acclimatized to the testing room and apparatus.

o Baseline Measurement: The baseline latency to a nociceptive response (e.g., paw licking,
jumping) is measured by placing the animal on a heated plate maintained at a constant
temperature (e.g., 55°C).

e Drug Administration: Arvanil or a vehicle control is administered to the animals.
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o Post-treatment Measurement: At various time points after drug administration, the latency to
the nociceptive response is measured again.

» Data Analysis: An increase in the response latency after Arvanil administration compared to
the vehicle control indicates an analgesic effect.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies on Arvanil are limited. However, it is considered to be more
metabolically stable than anandamide due to the replacement of the ethanolamide group with a
vanillylamine moiety, which makes it resistant to hydrolysis by FAAH. Studies in rats and mice
have shown that Arvanil is effective when administered intraperitoneally or intravenously. The
oral bioavailability of the related compound, olvanil, has been shown to be low due to first-pass
metabolism, which may also be a consideration for Arvanil. Further research is needed to fully
characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Arvanil.

Summary and Future Directions

Arvanil is a pharmacologically complex molecule with significant therapeutic potential,
particularly in the areas of pain management and oncology. Its ability to modulate multiple
targets, including the cannabinoid and vanilloid systems, as well as its receptor-independent
effects on cell death pathways, makes it a fascinating subject for further investigation. Future
research should focus on elucidating the detailed pharmacokinetic and toxicological profiles of
Arvanil, as well as exploring its efficacy in a wider range of preclinical disease models. The
development of more selective analogs of Arvanil could also lead to new therapeutic agents
with improved efficacy and safety profiles.

Experimental Workflow Visualization
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A typical workflow for the preclinical evaluation of Arvanil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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